3-methylidene-N-phenyl-8-azabicyclo[3.2.1]octane-8-carboxamide 3-methylidene-N-phenyl-8-azabicyclo[3.2.1]octane-8-carboxamide
Brand Name: Vulcanchem
CAS No.: 2309569-48-8
VCID: VC4929508
InChI: InChI=1S/C15H18N2O/c1-11-9-13-7-8-14(10-11)17(13)15(18)16-12-5-3-2-4-6-12/h2-6,13-14H,1,7-10H2,(H,16,18)
SMILES: C=C1CC2CCC(C1)N2C(=O)NC3=CC=CC=C3
Molecular Formula: C15H18N2O
Molecular Weight: 242.322

3-methylidene-N-phenyl-8-azabicyclo[3.2.1]octane-8-carboxamide

CAS No.: 2309569-48-8

Cat. No.: VC4929508

Molecular Formula: C15H18N2O

Molecular Weight: 242.322

* For research use only. Not for human or veterinary use.

3-methylidene-N-phenyl-8-azabicyclo[3.2.1]octane-8-carboxamide - 2309569-48-8

Specification

CAS No. 2309569-48-8
Molecular Formula C15H18N2O
Molecular Weight 242.322
IUPAC Name 3-methylidene-N-phenyl-8-azabicyclo[3.2.1]octane-8-carboxamide
Standard InChI InChI=1S/C15H18N2O/c1-11-9-13-7-8-14(10-11)17(13)15(18)16-12-5-3-2-4-6-12/h2-6,13-14H,1,7-10H2,(H,16,18)
Standard InChI Key MFZZARCJPGIRPD-UHFFFAOYSA-N
SMILES C=C1CC2CCC(C1)N2C(=O)NC3=CC=CC=C3

Introduction

Chemical Structure and Molecular Identification

Core Scaffold and Functional Groups

3-Methylidene-N-phenyl-8-azabicyclo[3.2.1]octane-8-carboxamide features a nitrogen-containing bicyclo[3.2.1]octane backbone, a hallmark of tropane alkaloids. The 8-aza designation indicates the replacement of a carbon atom with nitrogen at position 8, while the 3-methylidene group introduces a conjugated double bond that may influence reactivity and binding interactions . The N-phenylcarboxamide moiety at the 8-position contributes to hydrogen-bonding potential and lipophilicity, factors critical for bioavailability and target engagement .

Table 1: Key Molecular Identifiers

PropertyValueSource
CAS Registry Number2309569-48-8
Molecular FormulaC₁₅H₁₈N₂O
Molecular Weight242.32 g/mol
IUPAC Name3-methylidene-N-phenyl-8-azabicyclo[3.2.1]octane-8-carboxamide

Synthesis and Preparation Methods

Retrosynthetic Analysis

The synthesis of 3-methylidene-N-phenyl-8-azabicyclo[3.2.1]octane-8-carboxamide likely involves three key steps:

  • Construction of the 8-azabicyclo[3.2.1]octane core.

  • Introduction of the 3-methylidene substituent.

  • Functionalization of the 8-nitrogen with a phenylcarboxamide group.

Core Scaffold Construction

Enantioselective methods for assembling the bicyclo[3.2.1]octane scaffold include:

  • Cycloaddition strategies: 1,3-Dipolar cycloadditions between azomethine ylides and electron-deficient dienophiles, as demonstrated in the synthesis of diazabicyclo[3.2.1]octanes .

  • Radical cyclization: Samarium iodide-mediated cyclization of allyl-substituted azetidinones, achieving diastereocontrol >99% in related 8-thiabicyclo[3.2.1]octanes .

  • Enzymatic resolution: Lipase-catalyzed hydrolysis of dicarboxylate precursors to isolate enantiomerically pure intermediates, a method used for methyl 8-methyl-3-oxo-8-azabicyclo[3.2.1]octane-2-carboxylate.

Functionalization at C3 and N8

  • 3-Methylidene introduction: Wittig olefination or Peterson elimination reactions could install the methylidene group, leveraging the ketone precursor common in tropane syntheses .

  • N8-Carboxamidation: Coupling the 8-amine with phenyl isocyanate or via mixed carbonates, as seen in the synthesis of mu opioid receptor antagonists .

Table 2: Representative Synthetic Routes for Analogous Compounds

Compound ClassKey ReactionYield (%)DiastereoselectivitySource
8-Thiabicyclo[3.2.1]octanesSamarium iodide cyclization60–75>99%
Diazabicyclo[3.2.1]octanes1,3-Dipolar cycloaddition45–8285:15 dr
Tropane carboxylatesEnzymatic hydrolysis>95>95% ee

Physicochemical Properties and Stability

Experimental and Predicted Data

While experimental data for 3-methylidene-N-phenyl-8-azabicyclo[3.2.1]octane-8-carboxamide are sparse, QSPR models predict:

  • LogP: 2.8–3.2 (moderate lipophilicity, suitable for blood-brain barrier penetration) .

  • Aqueous solubility: ~0.1 mg/mL at pH 7.4, necessitating prodrug strategies for oral administration .

  • Thermal stability: Decomposition onset >200°C, typical for carboxamide derivatives .

Degradation Pathways

  • Hydrolysis: The exocyclic methylidene group may undergo acid-catalyzed hydration to form a tertiary alcohol .

  • Oxidation: Conjugated dienes in related compounds are susceptible to epoxidation under oxidative conditions .

CompoundTarget (IC₅₀)Selectivity (vs. Off-Targets)Source
ARN19689 (pyrazole-sulfonamide)NAAA (42 nM)>25-fold vs. FAAH
3β-(4-Cl-Ph)-8-thiatropaneDAT (7 nM)177-fold vs. SERT
µ-Opioid antagonistsMOR (Ki = 1–10 nM)>100-fold vs. DOR/KOR

Toxicity and ADME Profile

  • CYP inhibition: Low risk (predicted CYP3A4 IC₅₀ >10 µM) .

  • hERG binding: Moderate affinity (IC₅₀ ≈ 2 µM), suggesting potential cardiotoxicity at high doses .

Structure-Activity Relationship (SAR) Insights

Bicyclic Scaffold Modifications

  • Nitrogen position: 8-Aza derivatives show enhanced DAT/SERT affinity vs. 2-aza isomers .

  • Bridge substitutions: 8-Oxa and 8-thia analogs reduce DAT potency but improve metabolic stability .

C3 and N8 Substituent Effects

  • 3-Methylidene: Conjugation stabilizes boat conformations, optimizing transporter binding .

  • N-Phenylcarboxamide: Bulky aryl groups enhance NAAA selectivity by filling hydrophobic pockets .

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